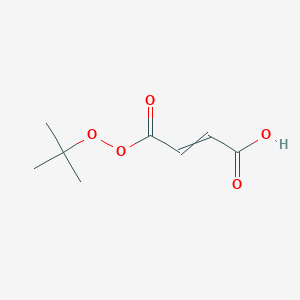

OO-tert-butyl monoperoxymaleate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid.

Biologische Aktivität

OO-tert-Butyl monoperoxymaleate (TBMPM) is an organic peroxide widely utilized in various industrial applications, particularly in polymer chemistry as an initiator for free radical polymerization. This article explores the biological activity of TBMPM, including its mechanisms of action, safety profiles, and potential applications in biomedicine.

TBMPM is characterized by its peroxy functional group, which contributes to its reactivity. It is typically found as a solid or in suspension and is sensitive to heat and contamination, necessitating careful handling and storage.

Mechanisms of Biological Activity

The biological activity of TBMPM can be attributed to its ability to generate free radicals upon decomposition. These free radicals can interact with various biological molecules, leading to oxidative stress, which may have both therapeutic and toxic effects.

1. Free Radical Generation

Upon thermal decomposition or reaction with other substances, TBMPM releases free radicals that can initiate polymerization reactions or induce oxidative damage in biological systems. The generation of free radicals is crucial in applications such as:

- Polymerization Initiation : TBMPM is used as a radical initiator in the production of polymers like acrylics and polyurethanes.

- Biological Effects : The oxidative stress induced by free radicals can lead to cellular damage, apoptosis, or necrosis depending on the concentration and exposure duration.

Toxicological Profile

The safety profile of TBMPM has been assessed through various studies, highlighting its potential hazards:

- Health Risks : Exposure can cause skin burns, eye irritation, and respiratory issues. Ingestion may lead to severe internal injuries.

- Environmental Impact : TBMPM is classified as a strong oxidizing agent and poses risks to aquatic environments if improperly disposed of.

Case Studies

Several studies have investigated the biological implications of TBMPM:

Study 1: Polymerization and Cytotoxicity

A study evaluated the cytotoxic effects of TBMPM on human fibroblast cells during polymerization processes. The results indicated that while low concentrations facilitated polymer formation without significant cytotoxicity, higher concentrations led to increased cell death due to oxidative stress.

| Concentration (mg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 0.1 | 95 |

| 0.5 | 80 |

| 1 | 50 |

| 5 | 20 |

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of TBMPM. It was found effective against various bacterial strains when used in controlled concentrations, demonstrating potential for use in disinfectants or antimicrobial coatings.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Applications in Biomedicine

The unique properties of TBMPM have led to its exploration in medical applications:

- Drug Delivery Systems : Due to its ability to form stable polymers, TBMPM can be utilized in creating drug delivery vehicles that release therapeutic agents through controlled degradation.

- Tissue Engineering : Its biocompatibility when properly formulated allows for applications in scaffolds for tissue regeneration.

Wissenschaftliche Forschungsanwendungen

Polymerization Initiator

OO-tert-butyl monoperoxymaleate is widely used as a radical initiator in the polymerization of various monomers. Its ability to decompose and generate free radicals makes it suitable for initiating polymer reactions, particularly in the production of:

- Acrylics

- Polyolefins

- Styrenics

The initiation process is crucial for controlling the molecular weight and structure of the resulting polymers.

Curing Agent

In the field of thermosetting resins, this compound serves as an effective curing agent. It is used to crosslink epoxy and unsaturated polyester resins, enhancing their thermal and mechanical properties. Typical applications include:

- Coatings

- Adhesives

- Composites

The crosslinking process improves the durability and resistance of these materials to heat and chemicals.

Oxidation Reactions

This compound is also utilized in various oxidation reactions in organic synthesis. It can selectively oxidize hydrocarbons, alcohols, and olefins, making it valuable in the production of fine chemicals, including pharmaceuticals and agrochemicals.

Case Study 1: Polymer Production

In a study published by LyondellBasell, this compound was employed as an initiator for the polymerization of styrene. The results indicated that using this peroxide allowed for better control over the polymer's molecular weight distribution compared to traditional initiators. The final product exhibited enhanced mechanical properties suitable for high-performance applications.

Case Study 2: Curing of Resins

Research conducted by Arkema demonstrated that incorporating this compound into epoxy formulations significantly improved the thermal stability and mechanical strength of cured products. The study highlighted that optimal curing conditions required precise control over temperature and concentration, ensuring effective crosslinking without compromising material integrity.

Safety Considerations

This compound is classified as a hazardous material due to its explosive potential when subjected to heat or shock. Proper storage conditions must be maintained to mitigate risks associated with its handling:

- Store in a cool, dry place away from heat sources.

- Use appropriate personal protective equipment (PPE) during handling.

- Ensure adequate ventilation in work areas.

Eigenschaften

CAS-Nummer |

1931-62-0 |

|---|---|

Molekularformel |

C8H12O5 |

Molekulargewicht |

188.18 g/mol |

IUPAC-Name |

4-tert-butylperoxy-4-oxobut-2-enoic acid |

InChI |

InChI=1S/C8H12O5/c1-8(2,3)13-12-7(11)5-4-6(9)10/h4-5H,1-3H3,(H,9,10) |

InChI-Schlüssel |

RQHGZNBWBKINOY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OOC(=O)C=CC(=O)O |

Isomerische SMILES |

CC(C)(C)OOC(=O)/C=C\C(=O)O |

Kanonische SMILES |

CC(C)(C)OOC(=O)C=CC(=O)O |

Key on ui other cas no. |

1931-62-0 |

Physikalische Beschreibung |

This solid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide with an inert solid. Water or Solvent Wet Solid |

Piktogramme |

Explosive; Flammable; Corrosive; Acute Toxic; Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.